1-Bromonaphthalen-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

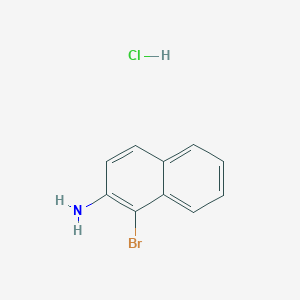

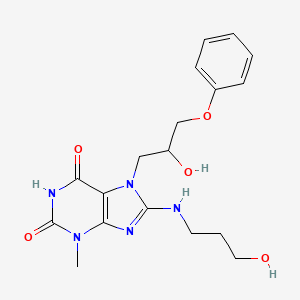

“1-Bromonaphthalen-2-amine hydrochloride” is a chemical compound with the molecular formula C10H9BrClN . It is also known as "1-bromonaphthalen-2-amine" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, with a bromine atom attached at the 1-position and an amine group (-NH2) attached at the 2-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, density, melting point, boiling point, and structure .

科学的研究の応用

1. Derivatives of 1-Bromonaphthalen-2-amine hydrochloride in DNA-Binding Fluorophores

A synthesis method for 2-amino-6-bromonaphthalenes involves the Bucherer reaction and has been applied to modify the core of DANPY, a biocompatible chromophore. This modification is critical for creating diverse applications in cellular membrane staining and DNA-based biophotonics, demonstrating the compound's utility in biological staining and sensor development (Kingsbury et al., 2019).

2. Phosphorescent PET Sensors

This compound derivatives exhibit pH-controlled phosphorescence in aqueous solution, a property significantly enhanced by β- and γ-cyclodextrins. This phosphorescence has practical applications in sensing, particularly for monitoring proton levels in various environments (Bissell & Silva, 1991).

3. Synthesis of Triarylamines for Organic Electronics

A palladium-catalyzed synthesis method utilizing this compound derivatives efficiently produces triarylamines, a key component in organic light-emitting diode (OLED) technology. This process indicates the compound's relevance in the electronic materials industry, particularly for creating components in advanced display and lighting technologies (Riedmüller et al., 2014).

Analytical Chemistry and Environmental Applications

1. Inclusion Complexes with Cyclodextrins

The interaction of 1-bromonaphthalene derivatives with cyclodextrins, which affects the phosphorescence properties of the compound, is significant in analytical chemistry for sensing and detection applications. This complex formation leads to enhanced phosphorescence, useful in various analytical methods (Turro et al., 1982).

2. Mechanisms in High-Temperature Pyrolysis

Understanding the thermal degradation and pyrolysis of brominated hydrocarbons like this compound is critical for assessing environmental impacts, especially related to the formation of hazardous combustion byproducts. This knowledge is pivotal in environmental chemistry for managing and mitigating risks associated with industrial processes and accidental fires (Evans & Dellinger, 2003).

Safety and Hazards

“1-Bromonaphthalen-2-amine hydrochloride” may pose certain hazards. It’s important to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It’s also important to follow proper handling and disposal protocols to minimize its impact on human health and the environment .

特性

IUPAC Name |

1-bromonaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEYFJZONVHQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2602720.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2602725.png)

![N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2602726.png)

![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2602739.png)

![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)